molecular formula C6H14N2 B087285 2-Ethylpiperazine CAS No. 13961-37-0

2-Ethylpiperazine

Cat. No. B087285
CAS RN: 13961-37-0
M. Wt: 114.19 g/mol
InChI Key: DXOHZOPKNFZZAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Ethylpiperazine and related compounds involves several chemical reactions, starting from basic precursors to achieve the desired structural motifs. One method involves the reaction of ethylenediamine with halogenated compounds. For instance, N-Ethylpiperazine was synthesized from piperazine and bromoethane through an alkylation reaction, achieving a yield above 90% and purity reaching 99% (Peng Li, 2000). Another approach is the synthesis of 2-Phenylpiperazine, a related compound, from phenylacetic acid, showcasing the diverse methods of synthesizing piperazine derivatives (Xuan Yun, 2003).

Molecular Structure Analysis

The molecular structure of 2-Ethylpiperazine derivatives has been extensively analyzed using techniques like X-ray crystallography. For example, the structural characterization of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate revealed its crystallization in the orthorhombic system, highlighting the importance of molecular structure analysis in understanding the properties of these compounds (Abdelhamid Chiheb Dhieb et al., 2015).

Chemical Reactions and Properties

2-Ethylpiperazine undergoes various chemical reactions, highlighting its chemical versatility. The reaction of N-acylpiperazines with CO and ethylene in the presence of a catalyst like Rh_4(CO)_12 results in carbonylation at a C-H bond, demonstrating the compound's reactivity and potential for complex synthesis (Y. Ishii et al., 1997).

Physical Properties Analysis

The physical properties of 2-Ethylpiperazine derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. These properties are often determined through differential scanning calorimetry (DSC) and other analytical techniques, providing insights into the compound's stability and behavior under different conditions.

Chemical Properties Analysis

The chemical properties of 2-Ethylpiperazine, including its reactivity with different chemical groups and conditions, are essential for its application in synthetic chemistry. For example, the fully automated synthesis of N-aryl- and N-aryl-N'-methylpiperazines demonstrates the compound's utility in high-throughput chemistry and its potential for scalability (H. C. Rudbeck et al., 2005).

Scientific Research Applications

  • Vapor-Liquid Equilibrium Studies : NEP is used in the study of vapor-liquid equilibrium, particularly in binary systems involving water and piperazine. These studies are fundamental for the synthesis of drugs and dyes and for understanding thermodynamic properties (Guo Fei-yan, 2000).

  • Synthesis of Medicinally Relevant Compounds : NEP is integral to methodologies for synthesizing N-(2-pyridyl)-N'-ethylpiperazines, structures found in various medicinally relevant compounds. The developed methods allow for a rapid and modular access to these compounds, highlighting the importance of NEP in pharmaceutical synthesis (Dmitry I. Bugaenko et al., 2017).

  • Structural Studies : NEP is used in the study of crystal structures of various compounds, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, to understand the molecular conformations and interactions. These studies are crucial in drug design and understanding molecular interactions (S. Ozbey et al., 2001).

  • Biological Activity Studies : NEP derivatives are studied for their biological activities. For example, novel compounds involving NEP structures have been investigated for their potential in improving learning and memory in mice, demonstrating the role of NEP derivatives in neuropharmacological research (Zhang Hong-ying, 2012).

  • Organic–Inorganic Hybrid Materials : NEP has been used in the synthesis of novel organic–inorganic hybrid materials, such as [2-ethylpiperazine tetrachlorocuprate(II)], which shows potential as a superconductor. Such materials are investigated for their physico-chemical characteristics, non-covalent interactions, and biological activity, demonstrating the broad applicability of NEP in materials science (Afef Gannouni et al., 2023).

Safety And Hazards

When handling 2-Ethylpiperazine, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-2-6-5-7-3-4-8-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOHZOPKNFZZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555828
Record name 2-Ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylpiperazine

CAS RN

13961-37-0
Record name 2-Ethylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13961-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylpiperazine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
M Cenker, DR Jackson, WK Langdon… - Industrial & …, 1964 - ACS Publications
… Piperazine,2-ethylpiperazine, 2,6-dimethylpiperazine, and 2,3,5,6-tetramethylpiperazine … As shown in Table II, piperazine, 2-ethylpiperazine, 2,6-dimethylpiperazine, and 2,3,5,6-…
Number of citations: 8 pubs.acs.org
H Gainer - The Journal of Organic Chemistry, 1959 - ACS Publications
… then cyclized to 2-ethylpiperazine by heating the substituted diamine at 105 for 2 hours in aqueous solution in the presence of Ilaney nickel.8 *Dehydrogenation of 2-ethylpiperazine to …
Number of citations: 25 pubs.acs.org
D Maliszewski, R Demirel, A Wróbel, M Baradyn… - Pharmaceuticals, 2023 - mdpi.com
… A group of 1,3,5 triazine derivatives containing a dipeptide, 2-ethylpiperazine, and a methoxy group as substituents was screened for their antimicrobial activity. An in vitro study was …
Number of citations: 1 www.mdpi.com
A Gannouni, W Tahri, T Roisnel, SI Al-Resayes… - ACS …, 2023 - ACS Publications
… In addition, the examination of the organic entity 2-ethylpiperazine-1,4-ium shows interatomic distances C–C and N–C between 1.505 (7)–1.509 (6) and 1.490 (6)–1.504 (6), respectively…
Number of citations: 1 pubs.acs.org
A Yamazaki, K Achiwa - Tetrahedron: Asymmetry, 1995 - Elsevier
… The absolute configuration of 1,4-dibenzyl-2-vinylpiperazine (+)-4b was determined by correlation with the known 1,4-bistp-tolylsulfonyl)-2-ethylpiperazine (5). 7 Transformation of 4b (…
Number of citations: 45 www.sciencedirect.com
J Trejbal, M Petrisko, J Pašek - Chemical Engineering & …, 2007 - Wiley Online Library
A research investigation into the synthesis of 1, 4‐diazabicyclo[2.2.2]octane from ethylendiamine over zeolite ZSM‐5 was carried out. A number of side products such as alkylpyrazines, …
Number of citations: 4 onlinelibrary.wiley.com
J Trejbal, P Švecová - Petroleum & Coal, 2012 - vurup.sk
… 2-ethylpiperazine (2-EPIP) was prepared from 1,2-butanediol (Fluka) using the same procedure as that of 2-MPIP. The resultant mixture was distilled and the fractions which contained …
Number of citations: 2 www.vurup.sk
K Drlica, RJ Kerns, N German, M Malik, JD Rosen - Citeseer
… ,(R)-3-N-Boc-aminomethyl pyrrolidine,(S, S)-cis-octahydropyrrolo [3, 4-b] pyridine (3B Pharmachem International Co., Wuhan, People’s Republic of China) or 2-ethylpiperazine (Atlantic …
Number of citations: 2 citeseerx.ist.psu.edu
CE Glassick, WE Adcock - Industrial & Engineering Chemistry …, 1964 - ACS Publications
Sodium 2, 3-dichloro-2-methylpropionate has been shown by McRae to be an effective gametocide. Since this biological activity is related to enzymatic action, it was of interest to …
Number of citations: 2 pubs.acs.org
H Herzog, M Jevnik Gentles, W Charney… - The Journal of …, 1959 - ACS Publications
… then cyclized to 2-ethylpiperazine by heating the substituted diamine at 105 for 2 hours in aqueous solution in the presence of Ilaney nickel.8 *Dehydrogenation of 2-ethylpiperazine to …
Number of citations: 17 pubs.acs.org

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